4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding oxo derivatives, while reduction could yield hydroxylated or amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various studies, making it a candidate for further research in oncology.
Medicine: In medicine, this compound's ability to inhibit specific enzymes and receptors can be harnessed for the development of new therapeutic agents
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Molecular Targets and Pathways:
c-Met: A receptor tyrosine kinase involved in cell growth and differentiation.
Pim-1: A serine/threonine kinase that plays a role in cell cycle regulation and survival.
Comparison with Similar Compounds
4-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol: Another triazolo[4,3-b]pyridazine derivative with potential biological activity.
4-(piperazin-1-ylmethyl)benzoate: A related compound used in the synthesis of various pharmaceuticals[_{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....
Uniqueness: 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This dual inhibition makes it a unique candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-11-18-19-12-3-4-13(20-23(11)12)21-5-7-22(8-6-21)14-9-15(24-2)17-10-16-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHMMWNFMHJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=NC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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